![molecular formula C14H15ClN2O2 B6574890 1-(2-chlorophenyl)-4-(2-methylpropyl)-1,2,3,4-tetrahydropyrazine-2,3-dione CAS No. 1226458-63-4](/img/structure/B6574890.png)
1-(2-chlorophenyl)-4-(2-methylpropyl)-1,2,3,4-tetrahydropyrazine-2,3-dione
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Description
1-(2-Chlorophenyl)-4-(2-methylpropyl)-1,2,3,4-tetrahydropyrazine-2,3-dione (CPT-1) is a synthetic compound that has been used in a variety of scientific research applications. CPT-1 is a heterocyclic compound that contains two nitrogen atoms and a chlorine atom in its structure. It is a colorless solid that is soluble in organic solvents and has a melting point of approximately 147°C. The compound is produced by the condensation of 2-chlorophenylacetonitrile with 2-methylpropylhydrazine. CPT-1 has been used in studies of the biochemical and physiological effects of various drugs and in laboratory experiments for the synthesis of new compounds.
Scientific Research Applications
Orthopedic Biomaterials and Prosthetics
Fatigue Testing of Modular Femoral Stems:- Application : ASTM F2580-18 outlines a procedure for fatigue testing of metallic femoral hip stems. Specifically, it evaluates the fatigue performance of modular connections in the metaphyseal filling (proximal body) region of the stem . This testing is crucial for assessing the durability and safety of hip implants.
properties
IUPAC Name |
1-(2-chlorophenyl)-4-(2-methylpropyl)pyrazine-2,3-dione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15ClN2O2/c1-10(2)9-16-7-8-17(14(19)13(16)18)12-6-4-3-5-11(12)15/h3-8,10H,9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QRMTXJCKWXSBQO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C=CN(C(=O)C1=O)C2=CC=CC=C2Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-chlorophenyl)-4-isobutylpyrazine-2,3(1H,4H)-dione |
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